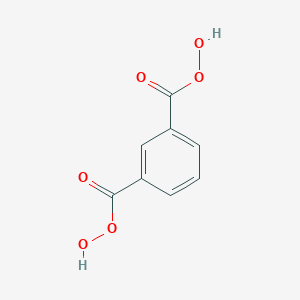
1,3-Benzenedicarboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboperoxoic acid, also known as peroxybenzoic acid (PBA), is a powerful oxidizing agent that is widely used in organic chemistry. It is a white crystalline solid that is soluble in most organic solvents and is highly reactive towards a wide range of organic compounds. PBA is commonly used in the laboratory for the synthesis of various organic compounds and has numerous applications in scientific research.
Wirkmechanismus
The mechanism of action of PBA involves the transfer of an oxygen atom to the substrate molecule, resulting in the formation of an oxygen-centered radical intermediate. This intermediate is highly reactive and can undergo further reactions with other molecules, leading to the formation of various organic products.
Biochemische Und Physiologische Effekte
PBA has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory settings and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PBA is its high reactivity towards a wide range of organic compounds. This makes it a valuable tool for the synthesis of various organic compounds and for the oxidation of alcohols and sulfides. However, PBA is also highly reactive towards many common laboratory reagents and can be dangerous if not handled properly. It is important to use caution when working with PBA and to follow all recommended safety procedures.
Zukünftige Richtungen
There are numerous future directions for research involving PBA. One potential area of research is the development of new synthetic methods using PBA as a key reagent. Another area of interest is the use of PBA in the synthesis of new organic compounds with potential applications in pharmaceuticals, materials science, and other fields. Further research is also needed to explore the mechanism of action of PBA and to develop new applications for this versatile oxidizing agent.
Conclusion
In conclusion, 1,3-Benzenedicarboperoxoic acid, or PBA, is a powerful oxidizing agent with numerous applications in scientific research. It is commonly used in the laboratory for the synthesis of various organic compounds and has a wide range of potential applications in the future. While PBA is highly reactive and must be handled with caution, it is a valuable tool for organic chemists and has the potential to contribute to numerous scientific discoveries in the years to come.
Synthesemethoden
PBA can be synthesized by the reaction of hydrogen peroxide and benzoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via a complex mechanism that involves the formation of a benzoic acid peroxide intermediate, which then decomposes to form PBA. The synthesis of PBA is typically carried out under carefully controlled conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
PBA has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as an oxidizing agent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of sulfides to sulfoxides or sulfones. PBA is also used in the synthesis of various organic compounds such as epoxides, lactones, and peroxides.
Eigenschaften
CAS-Nummer |
1786-87-4 |
|---|---|
Produktname |
1,3-Benzenedicarboperoxoic acid |
Molekularformel |
C8H6O6 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
benzene-1,3-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-2-1-3-6(4-5)8(10)14-12/h1-4,11-12H |
InChI-Schlüssel |
KXEMXOYVVPLGSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
Andere CAS-Nummern |
1786-87-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



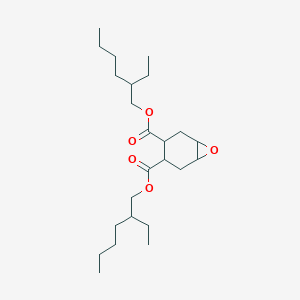
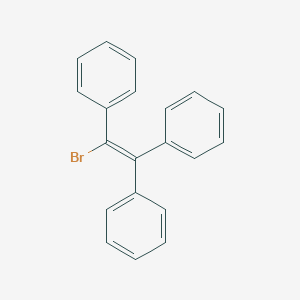
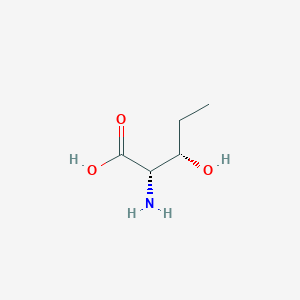
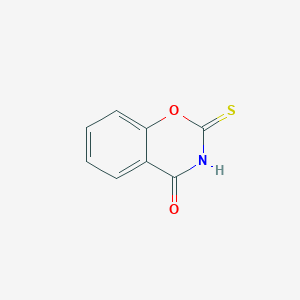
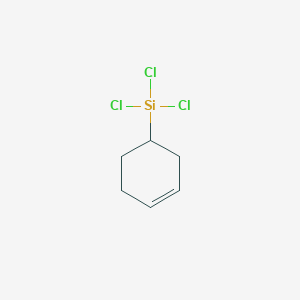
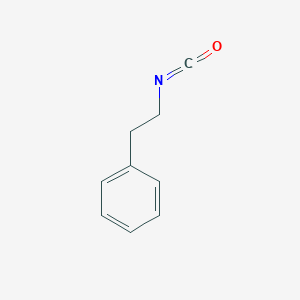
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
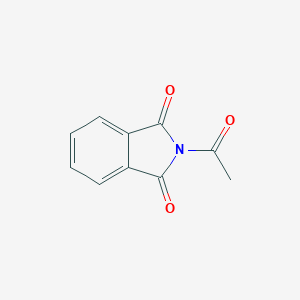
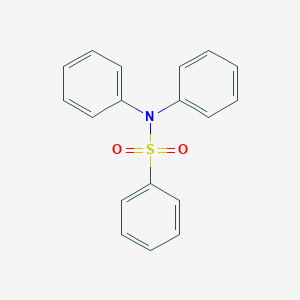
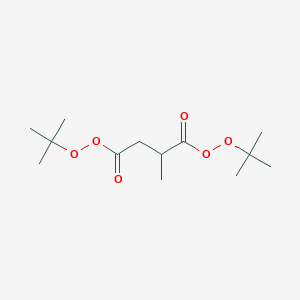
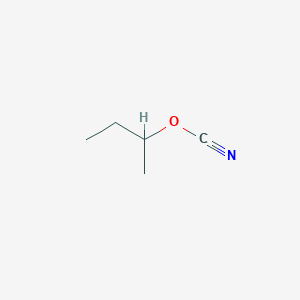

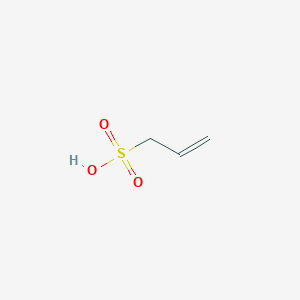
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)